molecular formula C19H15NO3S2 B8048184 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione

5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione

Cat. No.: B8048184
M. Wt: 369.5 g/mol
InChI Key: NUZJKSMUMCMIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione is a synthetic compound based on the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its versatile pharmacological potential in medicinal chemistry . This molecule is designed for research purposes to investigate a range of biological pathways. Its structure allows for specific interactions at the third and fifth positions of the TZD ring, making it a valuable chemical tool for exploring structure-activity relationships (SAR) in drug discovery . The TZD core is historically significant for its role in developing antidiabetic agents, primarily through its action as an agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Activation of this nuclear receptor sensitizes insulin, regulates genes involved in glucose and lipid metabolism, and promotes adipocyte differentiation . Consequently, this compound may be of interest in metabolic disorder research. Beyond metabolic studies, derivatives of the TZD scaffold have demonstrated a wide spectrum of other biological activities in scientific research, including antimicrobial effects by potentially inhibiting bacterial cytoplasmic Mur ligases, and antioxidant properties through the scavenging of reactive oxygen species (ROS) . Researchers can utilize this compound to probe these and other novel mechanisms of action. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-[(4-phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-18-16(25-19(22)20-18)10-13-6-7-15(14-8-9-24-17(13)14)23-11-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZJKSMUMCMIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)CC4C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione (TZD) family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure features a thiazolidine ring substituted with a benzyloxy group and a benzo[b]thiophene moiety. This unique arrangement contributes to its biological properties.

The primary mechanisms through which TZD derivatives exert their biological effects include:

  • PPAR-γ Activation : TZD compounds are known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.
  • Antioxidant Activity : These compounds exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Some TZD derivatives have shown activity against various microbial strains by inhibiting specific enzymes involved in bacterial cell wall synthesis.

Hypoglycemic Activity

Research indicates that TZD compounds, including 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione, demonstrate significant hypoglycemic effects. In studies involving streptozotocin-induced diabetic rats, these compounds were found to reduce blood glucose levels effectively. For instance, one study reported a reduction in blood glucose by 25% with certain TZD derivatives when administered at doses ranging from 1 to 30 mg/kg .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of TZD derivatives. The compound was tested against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colorectal (HCT-116) cancer cells. The results demonstrated that certain derivatives exhibited IC50 values ranging from 7.10 to 11.19 μM, indicating moderate to strong antiproliferative effects .

Antimicrobial Effects

The antimicrobial properties of TZD derivatives have been attributed to their ability to inhibit key bacterial enzymes. For example, some studies have reported that these compounds effectively inhibit Mur ligases in bacteria, leading to impaired cell wall synthesis and growth inhibition .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
HypoglycemicSignificant reduction in blood glucose levels
AnticancerIC50 values between 7.10 - 11.19 μM in various cancer cells
AntimicrobialInhibition of Mur ligases

Case Study: Insulin Sensitivity Enhancement

In a notable study, a series of thiazolidine derivatives were evaluated for their ability to enhance insulin sensitivity in diabetic models. The results indicated that the tested compounds significantly improved adipocyte differentiation and reduced blood glucose levels compared to control groups treated with standard antidiabetic drugs like rosiglitazone and pioglitazone .

Case Study: Anticancer Efficacy

Another study focused on the anticancer efficacy of 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione against MCF-7 breast cancer cells. The compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Anticancer Activity

Thiazolidinediones exhibit anticancer effects via mechanisms such as cyclin D1 repression, apoptosis induction, and kinase inhibition. Key comparisons include:

Compound Structural Features Biological Activity Potency/IC50 Reference
Target Compound 4-Benzyloxy-benzo[b]thiophen-TZD Not explicitly reported; likely modulates cyclin D1 or kinase pathways N/A
Δ2-TG (5-[4-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-TZD) Chroman-methoxy substitution PPARγ-independent cyclin D1 ablation in MCF-7 cells (proteasome-mediated degradation) Comparable to troglitazone
YPC-21440 Imidazo[1,2-b]pyridazine-TZD Pan-Pim kinase inhibitor; in vivo tumor growth suppression Sub-µM IC50
Compound 5 (5-(4-(7-chloroquinolin-4-yloxy)benzylidene)-TZD) 7-Chloroquinoline substitution Anticancer activity against MDA-MB-231 breast cancer cells MIC in µM range

Key Findings :

  • The benzo[b]thiophen core in the target compound may enhance pharmacokinetic properties compared to benzylidene-TZDs like Δ2-TG, which rely on chroman substitutions for cyclin D1 repression .
  • Imidazo[1,2-b]pyridazine-TZD derivatives (e.g., YPC-21440) demonstrate superior kinase inhibition, suggesting that heterocyclic extensions improve target specificity .

Antidiabetic Activity

TZDs are known for PTP-1B inhibition and PPARγ activation. Notable analogues include:

Compound Structural Features Biological Activity Potency/IC50 Reference
Target Compound 4-Benzyloxy-benzo[b]thiophen-TZD Potential PTP-1B inhibition (inferred) N/A
Compound 9 (5-(4-(prop-2-ynyloxy)benzylidene)-TZD) Propargyloxy substitution PTP-1B inhibition MIC in µM range
5-[4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl]methyl-TZD Oxazole-ethoxy-benzo[b]thiophen-TZD PPARγ activation (inferred from structural analogues) N/A
Pioglitazone derivatives Pyridylalkoxy substitutions OGTT efficacy in Wistar rats Comparable to standard

Key Findings :

  • Propargyloxy-substituted TZDs (e.g., Compound 9) show potent PTP-1B inhibition, suggesting that electron-withdrawing groups enhance enzymatic targeting .
  • The benzo[b]thiophen-TZD scaffold (as in the target compound) may offer improved metabolic stability over benzylidene-TZDs due to reduced oxidative metabolism .

Antimicrobial and Antioxidant Activity

Substituents critically influence antimicrobial and antioxidant efficacy:

Compound Structural Features Biological Activity Potency/IC50 Reference
Target Compound 4-Benzyloxy-benzo[b]thiophen-TZD Not reported; potential antioxidant activity N/A
5-(3-Methoxybenzylidene)-TZD (1d) Methoxy substitution 84.2% lipid peroxidation inhibition Comparable to NDGA
5-(4-Methylbenzylidene)-TZD (Derivative 6) Methyl substitution DPPH radical scavenging (IC50 = 9.18 µg/mL) Superior to ascorbic acid
Halogen-substituted TZDs (e.g., 1i, 1p) Chloro/fluoro substitutions Moderate lipid peroxidation inhibition (~46–49%) Lower than 1d

Key Findings :

  • Methoxy and methyl groups enhance antioxidant activity, while halogens are less effective . The benzyloxy group in the target compound may similarly improve radical scavenging.
  • Para-substituted electron-releasing groups (e.g., methyl) in benzylidene-TZDs correlate with higher antibacterial activity against S. typhi and K. pneumoniae .

Structural and Pharmacokinetic Considerations

  • Benzo[b]thiophen vs.
  • Substituent Effects : Benzyloxy groups may balance lipophilicity and solubility, whereas propargyloxy or chroman substitutions optimize target engagement (e.g., PTP-1B or cyclin D1) .

Preparation Methods

Enolate Formation and Alkylation

Deprotonation of thiazolidine-2,4-dione at the C5 position is achieved using strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). The resulting enolate reacts with electrophilic benzothiophene-derived alkyl halides to form the C5-methylene linkage. For example, treatment with 7-(bromomethyl)-4-(benzyloxy)benzo[b]thiophene under inert conditions affords the target compound in moderate yields (45–60%).

Table 1: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)
NaHTHF0 → rt58
LDATHF-78 → 062
KOtBuDMFrt41

The benzo[b]thiophene moiety is synthesized through sequential functionalization, beginning with the introduction of the benzyloxy group at position 4, followed by bromomethylation at position 7.

Benzyloxy Group Installation

4-Hydroxybenzo[b]thiophene undergoes Williamson ether synthesis with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step proceeds with >85% yield, leveraging the nucleophilic aromatic substitution mechanism facilitated by the electron-donating hydroxyl group.

Bromomethylation at Position 7

Direct bromination of the methyl group at position 7 is achieved using N-bromosuccinimide (NBS) under radical initiation (azobisisobutyronitrile, AIBN) in carbon tetrachloride. Alternatively, the hydroxymethyl intermediate (synthesized via Vilsmeier-Haack formylation and subsequent reduction) is treated with phosphorus tribromide (PBr₃) to yield the bromomethyl derivative.

Table 2: Bromination Efficiency

MethodReagentsYield (%)
Radical brominationNBS, AIBN, CCl₄72
PBr₃-mediated conversionPBr₃, CH₂Cl₂68

Alternative Synthetic Routes

Knoevenagel Condensation and Hydrogenation

While less efficient, this route involves condensing thiazolidine-2,4-dione with 4-(benzyloxy)benzo[b]thiophene-7-carbaldehyde under acidic conditions (acetic acid, piperidine). The resulting 5-arylidene intermediate is hydrogenated using palladium on carbon (Pd/C) in ethanol. However, competing reduction of the benzyl ether to phenol limits applicability, yielding <30% of the desired product.

Mitsunobu Coupling

A Mitsunobu reaction between 7-(hydroxymethyl)-4-(benzyloxy)benzo[b]thiophene and thiazolidine-2,4-dione, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), provides an alternative pathway. This method avoids enolate formation but requires stoichiometric reagents, resulting in lower scalability (35–40% yield).

Characterization and Analytical Data

The final product is characterized by NMR, IR, and mass spectrometry:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 9H, aromatic), 5.15 (s, 2H, OCH₂Ph), 4.05 (s, 2H, SCH₂), 3.95 (s, 2H, CH₂CO).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C).

  • HRMS (ESI): m/z calc. for C₂₀H₁₅NO₃S₂ [M+H]⁺: 414.0568; found: 414.0571.

Challenges and Optimization Opportunities

Key challenges include:

  • Regioselectivity in benzothiophene functionalization: Competing substitution at positions 3 and 5 necessitates directed metalation or blocking strategies.

  • Stability of the bromomethyl intermediate: Rapid hydrolysis under ambient conditions mandates anhydrous handling.

  • Scale-up limitations: Low yields in Mitsunobu and hydrogenation routes favor the alkylation approach for industrial applications .

Q & A

Q. How can the synthesis of 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione be optimized using Knoevenagel condensation?

Methodological Answer: The Knoevenagel condensation reaction is critical for forming the arylidene-thiazolidinedione core. Key parameters include:

  • Catalyst/Medium : Use diisopropyl ethyl ammonium acetate (DIPEAc) as a reusable, green catalyst. It enables room-temperature reactions with moderate-to-good yields (60–85%) and retains activity for ≥4 cycles .
  • Reactants : Equimolar ratios of aldehyde derivatives (e.g., 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde) and 2,4-thiazolidinediones.
  • Workup : Simplify isolation by filtering the precipitate directly from the reaction mixture, avoiding chromatographic purification .
  • Validation : Monitor reaction progress via TLC and confirm yields through mass spectrometry (MS) and 1^1H/13^13C NMR .

Q. What characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1^1H/13^13C NMR : Identify proton environments (e.g., benzyloxy protons at δ 5.1–5.3 ppm, thiazolidinedione carbonyls at δ 167–170 ppm) and carbon backbone .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Chromatography : Use pre-coated silica TLC plates (e.g., Merck 60F-254) with iodine visualization to assess purity .
  • Melting Point : Compare experimental values (e.g., 218–220°C) to literature to verify crystallinity .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Antimicrobial Screening : Perform broth microdilution assays to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use 96-well plates with 0.5 McFarland standard inoculum .
  • Enzyme Inhibition : Test for phosphodiesterase or phospholipase A2 inhibition via colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis). IC50_{50} values <10 µM indicate high potency .

Advanced Research Questions

Q. How do structural modifications at the 5th position of the thiazolidinedione ring affect pharmacological activity?

Methodological Answer:

  • SAR Strategies :
    • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2) at the arylidene moiety to enhance enzyme binding via dipole interactions. For example, 4-methoxybenzylidene derivatives show improved COX-2 inhibition .
    • Bioisosteric Replacement : Replace the benzyloxy group with thiophene or pyridine rings to modulate lipophilicity and blood-brain barrier penetration .
  • Validation : Compare IC50_{50} values in enzyme assays and logP calculations (e.g., using ChemDraw) to correlate structure with activity .

Q. How can contradictions in spectral data (e.g., unexpected 1^11H NMR shifts) be resolved?

Methodological Answer:

  • Artifact Identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or residual water. Re-run spectra in CDCl3_3 if necessary .
  • Tautomerism : Investigate keto-enol tautomerism in the thiazolidinedione ring using 13^13C NMR (e.g., carbonyl carbons at δ 167–170 ppm vs. enolic carbons at δ 90–100 ppm) .
  • Dynamic NMR : Perform variable-temperature 1^1H NMR to detect conformational exchange broadening (e.g., hindered rotation in benzyloxy groups) .

Q. What experimental designs assess the environmental impact of this compound?

Methodological Answer:

  • Fate Studies :
    • Photodegradation : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS .
    • Biodegradation : Use OECD 301D tests with activated sludge to measure biological oxygen demand (BOD) over 28 days .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC50_{50}) and algal growth inhibition assays (72-h IC50_{50}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.